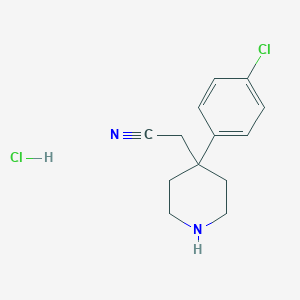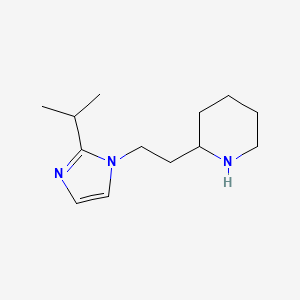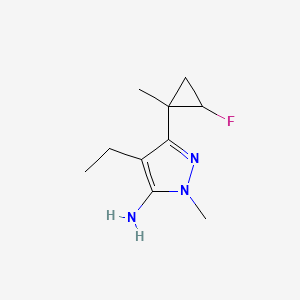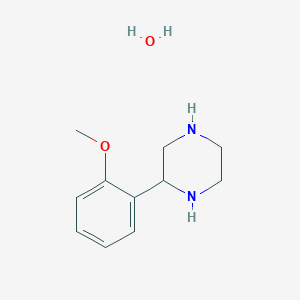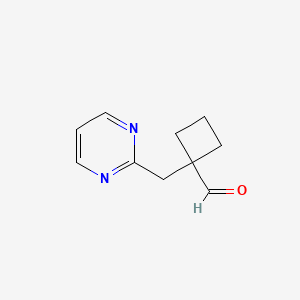
N'-hydroxy-2-(2-hydroxyethyl)piperidine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-2-(2-hydroxyethyl)piperidine-1-carboximidamide: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a hydroxyethyl group, and a carboximidamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-2-(2-hydroxyethyl)piperidine-1-carboximidamide typically involves the reaction of piperidine derivatives with hydroxyethylamine and subsequent functionalization to introduce the carboximidamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N’-hydroxy-2-(2-hydroxyethyl)piperidine-1-carboximidamide can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: N’-hydroxy-2-(2-hydroxyethyl)piperidine-1-carboximidamide is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and catalysis.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of similar biological molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is studied for its potential to inhibit specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, N’-hydroxy-2-(2-hydroxyethyl)piperidine-1-carboximidamide is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(2-hydroxyethyl)piperidine-1-carboximidamide involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyethyl group and carboximidamide moiety play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall effect.
Comparison with Similar Compounds
- 2-(2-Hydroxyethyl)piperidine
- 1-Piperidineethanol
- N-(2-Hydroxyethyl)piperidine
Comparison: N’-hydroxy-2-(2-hydroxyethyl)piperidine-1-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical properties and reactivity compared to similar compounds like 2-(2-hydroxyethyl)piperidine and 1-piperidineethanol. The carboximidamide group enhances its ability to participate in specific chemical reactions and interactions, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H17N3O2 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N'-hydroxy-2-(2-hydroxyethyl)piperidine-1-carboximidamide |
InChI |
InChI=1S/C8H17N3O2/c9-8(10-13)11-5-2-1-3-7(11)4-6-12/h7,12-13H,1-6H2,(H2,9,10) |
InChI Key |
FBXBYRVMNQBKDX-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(C(C1)CCO)/C(=N/O)/N |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




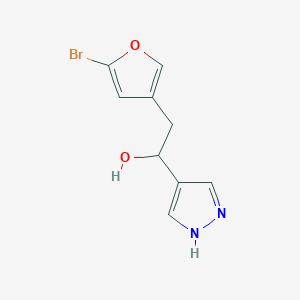

![4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B13337676.png)
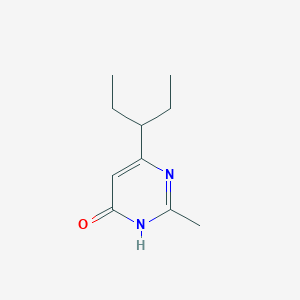
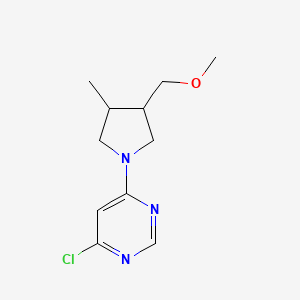
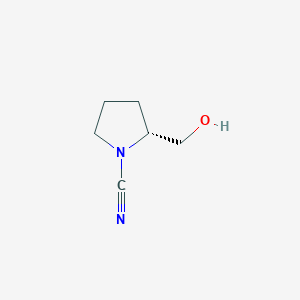
![2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13337693.png)
